![molecular formula C30H24O6 B14263482 Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris- CAS No. 184587-74-4](/img/structure/B14263482.png)
Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris-: is an organic compound that contains a benzene ring with three methyleneoxy groups attached to it. This compound is known for its complex structure and is used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- involves several steps. One common method includes the reaction of benzaldehyde with formaldehyde and a suitable catalyst to form the desired product. The reaction conditions typically involve controlled temperatures and pressures to ensure the correct formation of the compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- is utilized in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved in its action are complex and depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- can be compared to other similar compounds such as:
Benzyl alcohol: Similar in structure but with different functional groups.
Benzoic acid: An oxidation product of benzaldehyde with distinct chemical properties.
Benzaldehyde oxime: A derivative of benzaldehyde with different reactivity. These compounds share some similarities in their chemical structure but differ in their reactivity and applications, highlighting the uniqueness of Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris-
Eigenschaften
CAS-Nummer |
184587-74-4 |
|---|---|
Molekularformel |
C30H24O6 |
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
2-[[3,5-bis[(2-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde |
InChI |
InChI=1S/C30H24O6/c31-16-25-7-1-4-10-28(25)34-19-22-13-23(20-35-29-11-5-2-8-26(29)17-32)15-24(14-22)21-36-30-12-6-3-9-27(30)18-33/h1-18H,19-21H2 |
InChI-Schlüssel |
QQXXTYZIJISWCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC(=CC(=C2)COC3=CC=CC=C3C=O)COC4=CC=CC=C4C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


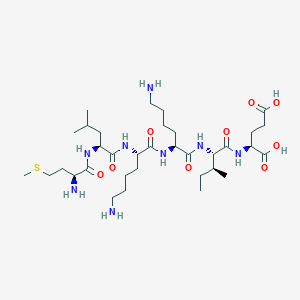

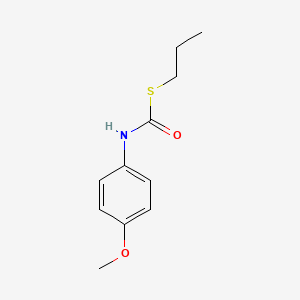

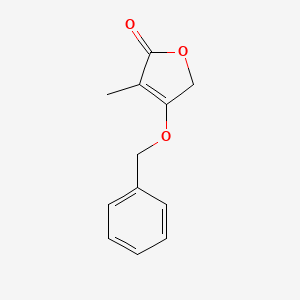
![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)
silane](/img/structure/B14263461.png)


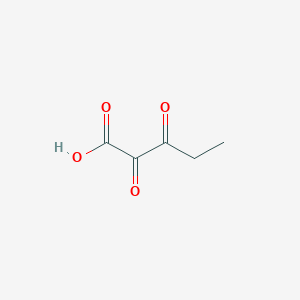

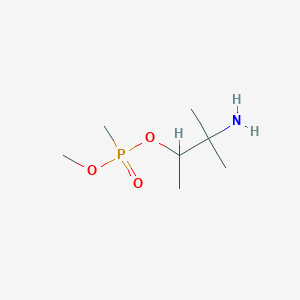

![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)
